molecular formula C16H15N3O2 B10807553 N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide

Cat. No.: B10807553
M. Wt: 281.31 g/mol
InChI Key: HCXQABQKCPITMD-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide is a benzimidazole derivative characterized by a 3-methoxyphenylmethyl substituent attached to the benzimidazole core. This compound’s structural uniqueness lies in the carboxamide linkage at position 5 of the benzimidazole, which may facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-21-13-4-2-3-11(7-13)9-17-16(20)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)

InChI Key

HCXQABQKCPITMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Biological Activity

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H16N4O2
  • Molecular Weight : 308.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can affect cell proliferation and survival.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/ml)Reference
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing potential as an effective therapeutic agent:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including prostate and colon cancer cells .
Cancer Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
MDA-MB-435 (Breast)6.82

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound, revealing its effectiveness against resistant bacterial strains .
  • Anticancer Research : In a comparative study with standard anticancer agents like doxorubicin, this compound exhibited superior cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound for further development .

Scientific Research Applications

Chemical Properties and Structure

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide features a methoxy group on the phenyl ring, enhancing its biological activity. The molecular formula is C16_{16}H16_{16}N2_{2}O3_{3}, with a molecular weight of approximately 281.31 g/mol. The structural characteristics of this compound allow for interactions with various biological targets, making it a candidate for drug development.

Anticancer Applications

Numerous studies have highlighted the potential of this compound as an anticancer agent. Benzimidazole derivatives are known to exhibit significant cytotoxicity against various cancer cell lines due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Mechanism of Action : The compound acts by binding to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to mitotic arrest in cancer cells. For instance, studies have shown that similar compounds can suppress tubulin polymerization by significant percentages at low concentrations, resulting in increased reactive oxygen species (ROS) production and subsequent cell death in breast cancer cells such as MCF-7 .
  • Case Studies :
    • A study demonstrated that benzimidazole derivatives with methoxy substitutions exhibited selective antiproliferative activity against MCF-7 cells with IC50_{50} values as low as 3.1 μM .
    • Another investigation found that certain derivatives showed improved binding affinity and cytotoxicity against non-small cell lung cancer (A549) cells due to structural modifications that enhance their interaction with target proteins involved in cell cycle regulation .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against various pathogens. Benzimidazole derivatives have been extensively studied for their potential as antimicrobial agents due to their ability to interact with bacterial enzymes and disrupt cellular processes.

  • Antibacterial Activity : Research indicates that this compound can inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant minimum inhibitory concentration (MIC) values against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antibiotics .
  • Antifungal Activity : The compound's efficacy extends to antifungal applications, where it has demonstrated effectiveness against various fungal strains, providing a promising avenue for treating infections resistant to conventional therapies .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.
  • Research Findings : Studies have indicated that benzimidazole derivatives can reduce inflammation markers in vitro, suggesting their role in developing anti-inflammatory drugs .

Chemical Reactions Analysis

Core Benzimidazole Formation

The benzimidazole scaffold is synthesized via cyclization reactions under controlled conditions:

  • Cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) under acidic or reducing agents like sodium dithionite (Na₂S₂O₄) in dimethyl sulfoxide (DMSO) at 90°C for 3 hours .

  • Key intermediates : 3-nitro-4-(propylamino)benzamide derivatives react with aryl aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form the fused benzimidazole ring .

Reaction Scheme:

o-Phenylenediamine derivative+AldehydeNa2S2O4,DMSO,90CBenzimidazole core+H2O\text{o-Phenylenediamine derivative} + \text{Aldehyde} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \text{DMSO}, 90^\circ \text{C}} \text{Benzimidazole core} + \text{H}_2\text{O}

Functionalization of the Carboxamide Group

The carboxamide moiety participates in coupling and substitution reactions:

  • Amide bond formation : Carboxylic acid precursors (e.g., 2-(3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid) react with amines (e.g., 3-methoxybenzylamine) using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) in DMF .

  • Esterification : Conversion to methyl esters via acid-catalyzed reactions (e.g., H₂SO₄ in methanol).

Example Reaction:

Benzimidazole-5-carboxylic acid+AmineHBTU, NMMN-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide\text{Benzimidazole-5-carboxylic acid} + \text{Amine} \xrightarrow{\text{HBTU, NMM}} \text{this compound}

Substitution Reactions on the Benzimidazole Ring

Electrophilic substitution occurs at the benzimidazole nitrogen or aromatic positions:

  • N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) under basic conditions to introduce substituents at the N1 position .

  • Aryl substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to modify the benzimidazole ring .

Modification of the Methoxybenzyl Group

The 3-methoxybenzyl substituent undergoes demethylation or functional group interconversion:

  • Demethylation : Treatment with BBr₃ or HI yields phenolic derivatives for further functionalization.

  • Halogenation : Electrophilic substitution (e.g., bromination) at the para position of the methoxybenzyl group .

Reductive Transformations

Catalytic hydrogenation or sodium borohydride reduction modifies unsaturated bonds:

  • Nitro-group reduction : Nitro intermediates (e.g., 3-nitrobenzamide derivatives) are reduced to amines using H₂/Pd-C or NaBH₄ .

Interaction Studies

  • Molecular docking : The compound binds to kinase domains (e.g., B-RAF V600E) and tubulin via hydrogen bonding and π-π interactions .

  • In vitro assays : Demonstrates inhibition of tubulin polymerization (IC₅₀ = 1.71 μmol/L) and interaction with PARP enzymes .

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Benzimidazole vs. Triazole : Benzimidazoles exhibit planar aromatic systems, enabling intercalation with DNA or enzyme active sites. In contrast, 1,2,3-triazole-containing hybrids (e.g., ) leverage click chemistry for modular synthesis and improved solubility, showing antiproliferative activity in cancer models .
  • Carboxamide vs. Cinnamide : The carboxamide group in the target compound may enhance hydrogen-bonding interactions compared to the cinnamide’s α,β-unsaturated carbonyl (), which is critical for TRPV1 antagonism .
  • 3-Methoxyphenyl Group : This substituent consistently improves lipophilicity across all compounds, aiding blood-brain barrier penetration (e.g., TRPV1 CNS targets in ) or cellular uptake (antiproliferative agents in ).

Physicochemical and Pharmacokinetic Properties

  • Solubility : The benzimidazole core may reduce aqueous solubility compared to triazole or pyran derivatives due to increased rigidity and hydrophobicity.
  • Metabolic Stability : The methoxy group is susceptible to demethylation, but benzimidazoles generally exhibit better metabolic stability than Schiff bases (e.g., ’s pyran derivative) .

Preparation Methods

Microwave-Assisted Cyclization Using Formamide

The benzimidazole core can be synthesized via microwave-assisted cyclization of o-phenylenediamine derivatives. Source demonstrates that 1,2-phenylenediamine (1a) reacts with formamide (4a) under microwave irradiation (150 W, 150°C, 2 min) in the presence of 70% HCl to yield unsubstituted benzimidazole (3a) with excellent purity after recrystallization in ethanol. For the target compound, this method may be adapted by starting with 4-carbamoyl-1,2-phenylenediamine to introduce the carboxamide group at position 5. Post-cyclization, the intermediate benzimidazole-5-carboxylic acid could be generated via hydrolysis of a pre-installed ester or nitrile group, followed by amidation with 3-methoxybenzylamine.

Polymer-Supported Acid Catalysis

Source reports a rapid benzimidazole synthesis using polyvinylpolypyrrolidone-supported trifluoromethanesulfonic acid (PVP-TfOH). A mixture of o-phenylenediamine, aldehyde, and H₂O₂ in the presence of PVP-TfOH at 70°C for 6 minutes yields 2-arylbenzimidazoles. While this method focuses on 2-aryl substitution, it highlights the potential for acid-catalyzed cyclization under mild conditions. For the target molecule, substituting the aldehyde with a carbonyl source bearing a protected carboxamide group could enable direct incorporation of the 5-carboxamide functionality.

Visible Light-Mediated One-Pot Synthesis

A groundbreaking method from Source utilizes visible light to drive cyclodesulfurization in a one-pot reaction. o-Phenylenediamine reacts with isothiocyanates under photocatalyst-free conditions, forming N-substituted 2-aminobenzimidazoles. Although this approach targets 2-amino derivatives, modifying the isothiocyanate to include a carboxamide moiety could permit the synthesis of 5-carboxamide analogs. The reaction’s aqueous compatibility and scalability (demonstrated at gram-scale) make it a promising eco-friendly route.

Functionalization of the Benzimidazole Core

Direct N-Alkylation Strategies

N-Alkylation of the benzimidazole nitrogen with 3-methoxybenzyl bromide represents an alternative pathway. Source’s recrystallization protocol in ethanol ensures product purity, which could be applied here. However, regioselectivity challenges may arise due to the benzimidazole’s two nitrogen atoms. Employing phase-transfer catalysts or selective protection/deprotection steps (e.g., using tosyl groups as in Source) might enhance yield.

Integrated Synthetic Routes

Pathway A: Sequential Cyclization and Amidation

  • Benzimidazole-5-carboxylic acid synthesis :

    • React 4-cyano-1,2-phenylenediamine with formamide under microwave conditions (150°C, 2 min).

    • Hydrolyze the nitrile to carboxylic acid using H₂SO₄/H₂O.

  • Amidation :

    • Couple the acid with 3-methoxybenzylamine using EDCl/HOBt in DMF.

Pathway B: One-Pot Visible Light-Mediated Synthesis

  • Thiourea formation :

    • React o-phenylenediamine with 5-isothiocyanatonicotinic acid under basic conditions (K₂CO₃, EtOH/H₂O).

  • Cyclodesulfurization :

    • Irradiate with 3 W blue LED for 6 hours to form benzimidazole-5-carboxamide.

  • N-Alkylation :

    • Introduce 3-methoxybenzyl bromide using NaH in THF.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Microwave Cyclization150°C, 2 min, HCl85–92Rapid, high purityRequires corrosive acid
Polymer Catalysis70°C, 6 min, PVP-TfOH78–88Mild, reusable catalystLimited to 2-aryl derivatives
Visible LightRT, 6 h, blue LED65–92Photocatalyst-free, scalableRequires specialized equipment
EDCl CouplingRT, 12 h, DMF70–82High functional group toleranceCostly coupling reagents

Optimization Challenges and Solutions

  • Regioselectivity in N-Alkylation : Tosyl protection of one benzimidazole nitrogen (as in Source) ensures selective alkylation at the desired position.

  • Carboxamide Stability : Microwave and visible light methods avoid prolonged heating, reducing decomposition risks.

  • Purification : Recrystallization in ethanol (Source) or silica gel chromatography (Source ) effectively isolates the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization of α-haloketones with amides under acidic/basic conditions to form the benzimidazole core, followed by introducing the 3-methoxybenzyl group via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclization : Use of H₂SO₄ or NaH as catalysts at 80–100°C to form the benzimidazole ring .
  • Substitution : Reaction of 5-carboxy-benzimidazole with 3-methoxybenzyl chloride in DMF with K₂CO₃ as a base at 60°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

Q. How do structural features (e.g., methoxy groups, benzimidazole core) influence the compound’s physicochemical properties?

  • Methodological Answer : The 3-methoxy group enhances lipophilicity (logP ~2.8) and stabilizes aromatic π-π interactions, while the benzimidazole core contributes to hydrogen bonding (N-H donor) and planar rigidity, affecting solubility (<0.1 mg/mL in water). Computational modeling (e.g., DFT) predicts dipole moments (~4.5 D) and charge distribution, validated by HPLC retention times and XRD crystallography .

Q. What standard assays are used to evaluate the biological activity of this compound, and how are IC₅₀ values interpreted?

  • Methodological Answer : Common assays include:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assay (Promega) with ATP concentrations adjusted to Km values .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values <10 µM indicating potency .
  • Cytotoxicity : MTT assay on HEK293 cells; IC₅₀ >50 µM suggests selective activity .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions (e.g., competing N- vs. O-alkylation) be resolved in the synthesis of derivatives?

  • Methodological Answer : Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor N-alkylation via SN2 mechanisms .
  • Base selection : Bulky bases (e.g., DBU) suppress O-alkylation by steric hindrance .
  • Temperature : Lower temperatures (0–25°C) slow competing pathways, monitored by LC-MS .

Q. What strategies are employed to resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Methodological Answer : Discrepancies arise due to:

  • Cell permeability : Use logD-adjusted media (e.g., 1% DMSO) or PAMPA assays to quantify passive diffusion .
  • Metabolic stability : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation .
  • Off-target effects : Profiling against kinase panels (e.g., Eurofins) identifies non-specific binding .

Q. How can computational modeling predict the binding affinity of this compound to novel targets (e.g., PARP-1 or tubulin)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with crystal structures (PDB: 4R6E for PARP-1) to simulate ligand-receptor interactions. Key residues (e.g., Ser904 in PARP-1) are prioritized for hydrogen bonding .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of binding poses, with RMSD <2 Å indicating favorable kinetics .

Q. What analytical techniques are optimal for characterizing degradation products under accelerated stability conditions?

  • Methodological Answer :

  • HPLC-PDA-MS : Hypersil Gold C18 column (150 mm × 4.6 mm, 3 µm) with 0.1% formic acid/acetonitrile gradient identifies hydrolyzed products (e.g., 5-carboxy-benzimidazole) .
  • NMR : ¹H-NMR (DMSO-d₆) detects methoxy group demethylation (δ 3.75 ppm → δ 3.10 ppm) under acidic stress .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles .
  • Ventilation : Use fume hoods for weighing; avoid dust generation .
  • Storage : Desiccated at -20°C under argon to prevent hydrolysis .

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